1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-12-18(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10,12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXAFMYGQGMYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core: : The synthesis begins with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.
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Introduction of the Methoxyacetyl Group: : The next step involves the acylation of the tetrahydroquinoline core with methoxyacetyl chloride in the presence of a base such as triethylamine. This reaction introduces the methoxyacetyl group at the desired position on the tetrahydroquinoline ring.
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Formation of the Urea Derivative: : The final step is the coupling of the methoxyacetylated tetrahydroquinoline with 4-fluoroaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Povarov reaction and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Oxidation: Quinoline derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Critical Notes
Structural Flexibility vs.
Urea vs. Carboxylic Acid : Urea’s dual hydrogen-bonding capacity may improve target engagement over carboxylic acid’s single anionic interaction .
4-Fluorophenyl Optimization : While chalcones use fluorophenyl groups for electronics, the target compound leverages fluorine for metabolic stability, a common strategy in CNS drug design .
Biological Activity
1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a urea moiety linked to a tetrahydroquinoline derivative, which is known for various biological activities. Its molecular formula is with a molecular weight of approximately 360.39 g/mol. The presence of the fluorophenyl group may enhance its lipophilicity and biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The specific mechanism for this compound has not been extensively documented; however, it is hypothesized to modulate pathways associated with neuroprotection and anti-inflammatory responses.
Antinociceptive and Anti-inflammatory Effects
Several studies have evaluated the antinociceptive properties of related tetrahydroquinoline derivatives. For instance, compounds that share structural similarities have shown effectiveness in reducing pain in animal models through mechanisms such as inhibition of cyclooxygenase (COX) enzymes and modulation of the nitric oxide pathway .
Case Studies
- Study on Autoimmune Disease : A related study involving tetrahydroquinoline derivatives demonstrated significant effects on Th17-mediated autoimmune diseases by targeting RORγt pathways. This suggests potential applications for this compound in treating conditions like rheumatoid arthritis and psoriasis .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and improve cognitive function in rodent models .
Pharmacokinetics
The pharmacokinetic profile of tetrahydroquinoline derivatives suggests good oral bioavailability and favorable distribution characteristics. For example, one study reported that a related compound exhibited bioavailability rates of 48.1% in mice . This is promising for the development of oral formulations.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing 1-(4-fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling an isocyanate derivative (e.g., 4-fluorophenyl isocyanate) with a functionalized tetrahydroquinoline amine precursor. Key steps include:
- Amine activation : The tetrahydroquinoline amine is acetylated with 2-methoxyacetyl chloride under basic conditions (e.g., triethylamine) to form the 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine intermediate .
- Urea formation : Reacting the activated amine with 4-fluorophenyl isocyanate in anhydrous dichloromethane at 0–25°C for 12–24 hours .
Optimization strategies : - Temperature control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the isocyanate.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility but require rigorous drying to avoid side reactions.
- Yield enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields 60–75% purity, which can be further improved by recrystallization .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and methoxyacetyl moiety (δ ~3.3 ppm for –OCH₃). The tetrahydroquinoline ring protons appear as multiplets in δ 1.5–3.0 ppm .
- 19F NMR : A singlet near δ -115 ppm confirms the para-fluorine substituent .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 398.16) .
- X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction (using SHELX software for refinement) resolves bond angles and torsional strain in the tetrahydroquinoline core .
Q. What are the hypothesized biological targets and mechanisms of action for this urea derivative?
Based on structural analogs (e.g., tetrahydroquinoline-containing kinase inhibitors), potential targets include:
- Tyrosine kinases : The urea moiety may act as a hinge-binding region inhibitor, with the 4-fluorophenyl group enhancing hydrophobic interactions in the ATP-binding pocket .
- G-protein-coupled receptors (GPCRs) : The tetrahydroquinoline scaffold mimics endogenous ligands, suggesting modulation of serotonin or dopamine receptors .
Experimental validation : - In vitro kinase assays : Screen against panels like the KinomeScan® to identify inhibitory activity (IC₅₀ values).
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ < 10 µM indicates therapeutic potential) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during characterization?
Contradictions often arise from dynamic conformational changes or paramagnetic impurities. Methodological approaches:
- Variable-temperature NMR : Observe splitting patterns at –20°C to 60°C to detect rotameric equilibria in the urea linkage .
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce deuterium at the methoxyacetyl group to simplify splitting patterns in ¹H NMR .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to achieve sustained release in pharmacokinetic studies .
- Prodrug design : Replace the methoxyacetyl group with a hydrolyzable ester (e.g., acetyloxypropyl) to enhance membrane permeability .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Key modifications and assays :
| Modification Site | SAR Focus | Assay | Expected Outcome |
|---|---|---|---|
| 4-Fluorophenyl | Electron-withdrawing substituents | Kinase inhibition (IC₅₀) | Increased potency with –CF₃ or –NO₂ |
| Methoxyacetyl | Steric bulk reduction | Solubility (logP measurement) | Improved aqueous solubility with –OH |
| Tetrahydroquinoline | Ring saturation | Metabolic stability (t₁/₂) | Enhanced stability with full saturation |
Methodology : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target panels .
Q. What computational tools are recommended for predicting binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide (Schrödinger) to model interactions with kinase ATP pockets.
- Molecular dynamics (MD) : GROMACS for simulating ligand-receptor stability over 100-ns trajectories .
- Free-energy calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Q. How can researchers address low reproducibility in biological assays (e.g., inconsistent IC₅₀ values)?
- Standardize assay conditions : Use identical cell passage numbers (<20), serum-free media, and plate readers calibrated daily.
- Positive controls : Include staurosporine (kinase inhibition) or tamoxifen (GPCR modulation) in every plate .
- Data normalization : Express results as % inhibition relative to vehicle controls, with triplicate technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
